molecular formula C11H14O3 B2562833 (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol CAS No. 2230789-55-4

(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol

Cat. No.: B2562833
CAS No.: 2230789-55-4
M. Wt: 194.23
InChI Key: XOJMKLPAOQRYPJ-MRVPVSSYSA-N
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Description

(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol is an organic compound that belongs to the class of benzodioxins These compounds are characterized by a benzene ring fused with a dioxin ring The specific structure of this compound includes a propanol group attached to the benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Propanol Group: The propanol group can be introduced via a Grignard reaction, where a Grignard reagent reacts with an aldehyde or ketone to form the alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The benzodioxin ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzodioxin ring.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with benzodioxin structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, derivatives of benzodioxins are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, making them candidates for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol: Similar structure but with an ethanol group instead of propanol.

    (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)butanol: Similar structure but with a butanol group instead of propanol.

Uniqueness

The uniqueness of (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol lies in its specific combination of the benzodioxin ring and the propanol group. This combination can impart unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8,12H,4-5,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJMKLPAOQRYPJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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